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Compound of Interest

Compound Name: Avibactam, (+)-

Cat. No.: B1249370 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals investigating

mechanisms of resistance to ceftazidime-avibactam (CZA).

Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to ceftazidime-avibactam?

A1: Resistance to ceftazidime-avibactam in Gram-negative bacteria is multifactorial. The most

common mechanisms include:

Mutations in β-lactamase Enzymes: Specific amino acid substitutions in class A (e.g., KPC)

and class D (e.g., OXA-48) β-lactamases can reduce avibactam's binding affinity or increase

ceftazidime hydrolysis.[1][2][3] For example, mutations in the Ω-loop of KPC enzymes are a

major contributor to resistance.[4]

Production of Metallo-β-lactamases (MBLs): Avibactam is not effective against Ambler class

B MBLs (e.g., NDM, VIM, IMP).[1][5] Strains acquiring genes for these enzymes are

inherently resistant to CZA.

Changes in Membrane Permeability: Reduced expression or mutations in outer membrane

porin channels, such as OmpK35 and OmpK36 in Klebsiella pneumoniae, can restrict the

entry of CZA into the bacterial cell, leading to increased resistance.[6][7]
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Overexpression of Efflux Pumps: Upregulation of efflux systems, like the MexAB-OprM pump

in Pseudomonas aeruginosa, can actively transport avibactam out of the cell, reducing its

effective concentration at the target β-lactamase.[1][3][6]

Increased β-lactamase Expression: Hyperproduction of β-lactamases can overwhelm the

inhibitory effect of avibactam.[1][5]

Q2: A CZA-susceptible, KPC-producing K. pneumoniae isolate developed resistance during

therapy. What is the most likely mechanism?

A2: The most frequently reported mechanism for CZA resistance developing in KPC-producing

K. pneumoniae is the emergence of mutations in the blaKPC gene, particularly blaKPC-3.[2][8]

These mutations, often in the D179 position within the Ω-loop, can lead to variant KPC

enzymes that function as extended-spectrum β-lactamases (ESBLs).[8][9] A common trade-off

is that these mutations often restore susceptibility to carbapenems.[8][10]

Q3: Can resistance to CZA emerge in OXA-48-producing isolates?

A3: Yes, while less common, resistance can emerge in OXA-48 producers.[11][12] Studies

have shown that exposure to CZA can select for amino acid substitutions in the OXA-48

enzyme (e.g., P68A and Y211S) that increase ceftazidime hydrolysis and decrease

avibactam's inhibitory effect.[11][13] In some cases, resistance in OXA-48-like expressing K.

pneumoniae is linked to mutations in proteins involved in efflux and/or porin function rather than

the enzyme itself.[14]

Q4: What is the role of efflux pumps in CZA resistance, particularly in P. aeruginosa?

A4: In P. aeruginosa, overexpression of Resistance-Nodulation-Division (RND) family efflux

pumps, especially MexAB-OprM, is a significant mechanism of resistance.[6][15][16] These

pumps can extrude components of the CZA combination from the cell.[17] This mechanism can

act in concert with other resistance factors, such as AmpC β-lactamase derepression and porin

loss (OprD), to confer high levels of resistance.[18]

Section 2: Troubleshooting Experimental Issues
Q5: My Minimum Inhibitory Concentration (MIC) results for CZA are inconsistent. What are

potential causes?
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A5: Inconsistent CZA MIC results can arise from several factors:

Testing Method: Different methods (broth microdilution, E-test, disk diffusion) can yield

slightly different results. Broth microdilution is the reference method.[19] E-test performance

is generally good, but disk diffusion may show lower categorical agreement, especially for

carbapenem-resistant Enterobacterales (CRE).[20]

Inoculum Effect: The density of the bacterial inoculum can affect MIC values, particularly for

β-lactamase-producing organisms. Ensure your inoculum is standardized according to CLSI

or EUCAST guidelines.

Avibactam Concentration: CZA susceptibility testing requires a fixed concentration of

avibactam (typically 4 mg/L).[21] Ensure your testing medium contains the correct, stable

concentration.

Strain Heterogeneity: The bacterial population may contain a mix of susceptible and resistant

subpopulations. Consider performing population analysis profiles or single-colony

subcultures to check for stability.

Q6: I performed Whole Genome Sequencing (WGS) on a resistant isolate but found no

mutations in the primary β-lactamase gene (e.g., blaKPC). What should I investigate next?

A6: If the primary β-lactamase gene is wild-type, consider the following multifactorial resistance

mechanisms:

Gene Expression Levels: Quantify the expression of the β-lactamase gene using RT-qPCR.

Increased expression can lead to resistance even without mutations in the enzyme itself.[22]

Porin Analysis: Examine the sequences of major porin genes (e.g., ompK35 and ompK36 in

K. pneumoniae, oprD in P. aeruginosa) for frameshift mutations, insertions, deletions, or

premature stop codons that would lead to non-functional proteins.[22] Also, quantify porin

gene expression via RT-qPCR.

Efflux Pump Regulators: Analyze the sequence of regulatory genes that control efflux pump

expression (e.g., mexZ in P. aeruginosa). Mutations in these regulators can lead to pump

overexpression.
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Gene Copy Number: An increase in the plasmid copy number carrying the β-lactamase gene

can also lead to hyperproduction.[22] This can be investigated through quantitative PCR or

by analyzing read depth from WGS data.

Penicillin-Binding Protein (PBP) Mutations: Check for mutations in genes encoding PBPs,

such as PBP3 (ftsI), which is a target of ceftazidime.[18][23]

Q7: My phenotypic tests for carbapenemase production (e.g., Carba NP) are negative for a

CZA-resistant isolate, but I know it originated from a KPC-positive strain. Why?

A7: This is a known phenomenon. Many of the blaKPC mutations that confer CZA resistance

significantly reduce or abolish carbapenemase activity.[10][24] The variant KPC enzyme

essentially becomes an ESBL, capable of hydrolyzing ceftazidime but no longer effectively

hydrolyzing carbapenems.[9] This leads to negative results in phenotypic tests designed to

detect carbapenem hydrolysis, creating a "carbapenem-susceptible, CZA-resistant" phenotype.

[10]

Section 3: Data Presentation
Table 1: Example MIC Values for Ceftazidime-Avibactam Against Wild-Type and Mutant KPC-

Producing Strains.
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Strain / Isolate
Type

Genotype
Ceftazidime-
Avibactam MIC
(mg/L)

Meropenem
MIC (mg/L)

Reference

K. pneumoniae

Clinical Isolate

Wild-Type

blaKPC-3
1 >32 [9]

K. pneumoniae

Clinical Isolate

blaKPC-3

(D179Y

mutation)

>256 2 [9]

E. coli

Recombinant

Wild-Type

blaKPC-3
0.5 8 [9]

E. coli

Recombinant

blaKPC-3

(D179Y

mutation)

32 0.25 [9]

K. pneumoniae

Mutant

blaKPC-2

(various

mutations)

8 to 64 Reduced MICs [24]

Table 2: CZA Susceptibility Breakpoints (mg/L).

Organism Susceptible Intermediate Resistant Reference

Enterobacterales ≤8/4 16/4 ≥32/4 [25]

Pseudomonas

aeruginosa
≤8/4 - >8/4 [21][26]

(Note: Values are

for

Ceftazidime/Avib

actam, with

Avibactam at a

fixed

concentration of

4 mg/L)
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Section 4: Key Experimental Protocols
Q8: How do I set up a basic protocol to assess the role of efflux pumps in observed CZA

resistance?

A8: A common method involves determining the MIC of CZA in the presence and absence of

an efflux pump inhibitor (EPI).

Protocol: MIC Determination with an Efflux Pump Inhibitor

Materials:

Bacterial isolate (test strain and a susceptible control).

Mueller-Hinton Broth (MHB).

Ceftazidime-avibactam powder or stock solution.

Efflux pump inhibitor, such as Phenylalanine-arginine β-naphthylamide (PAβN).

96-well microtiter plates.

Procedure:

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) and dilute it to the final

concentration required for broth microdilution (approx. 5 x 105 CFU/mL).

Prepare two sets of serial two-fold dilutions of CZA in MHB in separate 96-well plates.

In one set of plates ("Test"), add PAβN to each well to a final concentration (e.g., 25 mg/L).

Ensure the solvent for the EPI does not affect bacterial growth at the concentration used.

In the second set of plates ("Control"), add an equivalent volume of the solvent without

PAβN.

Inoculate all wells with the prepared bacterial suspension. Include growth control (no

antibiotic) and sterility control (no bacteria) wells for both conditions.
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Incubate the plates at 37°C for 16-20 hours.

Determine the MIC, which is the lowest concentration of CZA that completely inhibits

visible growth.

Interpretation:

A significant reduction (typically a ≥4-fold decrease) in the CZA MIC in the presence of the

EPI compared to the control suggests that efflux pumps are contributing to the resistance

phenotype.

Q9: What is a standard method for detecting and confirming mutations in a β-lactamase gene

like blaKPC?

A9: This is a two-step process involving PCR amplification and DNA sequencing.

Protocol: Gene Amplification and Sequencing

DNA Extraction:

Culture the bacterial isolate overnight on an appropriate agar plate.

Extract genomic DNA using a commercial kit or a standard boiling lysis method.

PCR Amplification:

Design primers that flank the entire coding sequence of the target gene (e.g., blaKPC).

Primers can be designed based on reference sequences available in public databases like

NCBI.

Perform a standard PCR reaction using a high-fidelity DNA polymerase to amplify the

gene.

Run the PCR product on an agarose gel to confirm the amplification of a product of the

expected size.

Sequencing and Analysis:
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Purify the PCR product to remove primers and dNTPs.

Send the purified product for Sanger sequencing.

Align the resulting sequence with a wild-type reference sequence (e.g., blaKPC-3) using

alignment software (e.g., BLAST, ClustalW).

Identify any nucleotide differences and translate them to determine the corresponding

amino acid substitutions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. engineering.org.cn [engineering.org.cn]

2. Molecular mechanisms underlying bacterial resistance to ceftazidime/avibactam |
Semantic Scholar [semanticscholar.org]

3. Molecular mechanisms underlying bacterial resistance to ceftazidime/avibactam - PMC
[pmc.ncbi.nlm.nih.gov]

4. Mutations in porin LamB contribute to ceftazidime-avibactam resistance in KPC-producing
Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

5. Rapid Detection of Ceftazidime/Avibactam Susceptibility/Resistance in Enterobacterales
by Rapid CAZ/AVI NP Test - PMC [pmc.ncbi.nlm.nih.gov]

6. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and
Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and
Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

7. mdpi.com [mdpi.com]

8. Mutations in blaKPC-3 That Confer Ceftazidime-Avibactam Resistance Encode Novel
KPC-3 Variants That Function as Extended-Spectrum β-Lactamases - PubMed
[pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1249370?utm_src=pdf-body-img
https://www.benchchem.com/product/b1249370?utm_src=pdf-custom-synthesis
https://www.engineering.org.cn/engi/EN/PDF/10.1016/j.eng.2020.11.004
https://www.semanticscholar.org/paper/Molecular-mechanisms-underlying-bacterial-to-Xiong-Wang/bbac894fb1a3e310b947e511d2d0baf7745f00ad
https://www.semanticscholar.org/paper/Molecular-mechanisms-underlying-bacterial-to-Xiong-Wang/bbac894fb1a3e310b947e511d2d0baf7745f00ad
https://pmc.ncbi.nlm.nih.gov/articles/PMC9788277/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9788277/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8567916/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8567916/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10826745/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10826745/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9137602/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9137602/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9137602/
https://www.mdpi.com/2079-6382/11/5/628
https://pubmed.ncbi.nlm.nih.gov/28223379/
https://pubmed.ncbi.nlm.nih.gov/28223379/
https://pubmed.ncbi.nlm.nih.gov/28223379/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1249370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. Mutations in blaKPC-3 That Confer Ceftazidime-Avibactam Resistance Encode Novel
KPC-3 Variants That Function as Extended-Spectrum β-Lactamases - PMC
[pmc.ncbi.nlm.nih.gov]

10. In vitro mimicry of in vivo KPC mutations by ceftazidime-avibactam: phenotypes,
mechanisms, genetic structure and kinetics of enzymatic hydrolysis - PMC
[pmc.ncbi.nlm.nih.gov]

11. journals.asm.org [journals.asm.org]

12. OXA-48-Mediated Ceftazidime-Avibactam Resistance Is Associated with Evolutionary
Trade-Offs - PMC [pmc.ncbi.nlm.nih.gov]

13. journals.asm.org [journals.asm.org]

14. mdpi.com [mdpi.com]

15. Efflux pump-mediated resistance to new beta lactam antibiotics in multidrug-resistant
gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

16. Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa - PMC
[pmc.ncbi.nlm.nih.gov]

17. Role of the multi-drug efflux systems on the baseline susceptibility to
ceftazidime/avibactam and ceftolozane/tazobactam in clinical isolates of non-
carbapenemase-producing carbapenem-resistant Pseudomonas aeruginosa - PMC
[pmc.ncbi.nlm.nih.gov]

18. Molecular Mechanisms of Resistance to Ceftazidime/Avibactam in Clinical Isolates of
Enterobacterales and Pseudomonas aeruginosa in Latin American Hospitals - PubMed
[pubmed.ncbi.nlm.nih.gov]

19. academic.oup.com [academic.oup.com]

20. journals.asm.org [journals.asm.org]

21. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and
Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

22. Resistance to Ceftazidime-Avibactam Is Due to Transposition of KPC in a Porin-Deficient
Strain of Klebsiella pneumoniae with Increased Efflux Activity - PMC [pmc.ncbi.nlm.nih.gov]

23. Mutations in porin LamB contribute to ceftazidime-avibactam resistance in KPC-
producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

24. KPC-Mediated Resistance to Ceftazidime-Avibactam and Collateral Effects in Klebsiella
pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

25. Antimicrobial Susceptibility of Ceftazidime-Avibactam in Clinical Isolates of
Carbapenemase-Producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5404534/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5404534/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5404534/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11151810/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11151810/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11151810/
https://journals.asm.org/doi/abs/10.1128/msphere.00024-19
https://pmc.ncbi.nlm.nih.gov/articles/PMC6437269/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6437269/
https://journals.asm.org/doi/10.1128/aac.00184-21
https://www.mdpi.com/resolver?pii=antibiotics10111318
https://pmc.ncbi.nlm.nih.gov/articles/PMC11362173/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11362173/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9779380/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9779380/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9574371/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9574371/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9574371/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9574371/
https://pubmed.ncbi.nlm.nih.gov/36877058/
https://pubmed.ncbi.nlm.nih.gov/36877058/
https://pubmed.ncbi.nlm.nih.gov/36877058/
https://academic.oup.com/jac/article/74/3/633/5237778
https://journals.asm.org/doi/10.1128/jcm.01093-17
https://pmc.ncbi.nlm.nih.gov/articles/PMC6201065/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6201065/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5610495/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5610495/
https://pubmed.ncbi.nlm.nih.gov/34551677/
https://pubmed.ncbi.nlm.nih.gov/34551677/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8370223/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8370223/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12560674/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12560674/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1249370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


26. Assessment of 30/20-Microgram Disk Content versus MIC Results for Ceftazidime-
Avibactam Tested against Enterobacteriaceae and Pseudomonas aeruginosa - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Support Center: Investigating and
Overcoming Avibactam Resistance]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1249370#investigating-and-overcoming-
mechanisms-of-resistance-to-avibactam]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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